PHT-7.3 is a small molecule probe compound identified and developed through screening and structural optimization. [, ] It functions as an inhibitor, specifically targeting the pleckstrin homology (PH) domain of Connector enhancer of kinase suppressor of Ras 1 (Cnk1). [, ] In the context of scientific research, PHT-7.3 serves as a valuable tool for investigating the role of Cnk1 in cellular processes and its implications in cancer development, particularly in tumors driven by mutated KRAS (mut-KRAS). [, ]
PHT-7.3 exerts its effects by binding to the PH domain of Cnk1. [, ] This binding interaction disrupts the co-localization of Cnk1 with mut-KRAS at the plasma membrane. [, ] As a result, PHT-7.3 inhibits the activation of mut-KRAS and the downstream signaling pathways it regulates, such as Raf/Mek/Erk, Rho, and RalA/B. [] By blocking the function of Cnk1, PHT-7.3 effectively suppresses the growth and signaling of mut-KRAS-driven cancer cells. [, ]
PHT-7.3 is a valuable research tool for investigating the role of Cnk1 in cancer development, specifically in tumors driven by mut-KRAS. [, ] Its applications in scientific research include:
Inhibiting Mut-KRAS Cell Growth: PHT-7.3 has demonstrated the ability to selectively inhibit the growth of non-small cell lung cancer (NSCLC) cells harboring mut-KRAS, while having minimal impact on cells with wild-type KRAS (wt-KRAS). [, ]
Blocking Mut-KRAS Downstream Signaling: PHT-7.3 effectively blocks the activation of downstream signaling pathways regulated by mut-KRAS, including Raf/Mek/Erk, Rho, and RalA/B. []
Suppressing Tumor Growth in Xenograft Models: PHT-7.3 has exhibited cytostatic antitumor activity in xenograft models of NSCLC driven by mut-KRAS, specifically in A549 (mut-KRAS(G12S)) and H441 (mut-KRAS(G12V)) xenografts. [] This antitumor activity was not observed in the wt-KRAS H1975 NSCLC xenograft, highlighting the selectivity of PHT-7.3 for mut-KRAS. []
Synergistic Effects with Other Therapies: Studies have shown that PHT-7.3 can enhance the antitumor activity of other therapies, such as erlotinib and trametinib, in A549 xenografts. [] This suggests the potential for combination therapies involving PHT-7.3 to improve treatment outcomes in mut-KRAS-driven cancers.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: